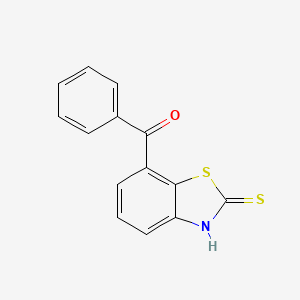
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a phenyl group attached to a benzothiazole ring, which is further modified by a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone typically involves the reaction of 2-aminobenzenethiol with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may also interact with cellular pathways, leading to changes in cell signaling and function.
類似化合物との比較
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in rubber vulcanization.
Benzothiazole-2-carboxylic acid: Studied for its potential as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
113071-95-7 |
|---|---|
分子式 |
C14H9NOS2 |
分子量 |
271.4 g/mol |
IUPAC名 |
phenyl-(2-sulfanylidene-3H-1,3-benzothiazol-7-yl)methanone |
InChI |
InChI=1S/C14H9NOS2/c16-12(9-5-2-1-3-6-9)10-7-4-8-11-13(10)18-14(17)15-11/h1-8H,(H,15,17) |
InChIキー |
JWCIQBVUQMKIGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=CC=C2)NC(=S)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


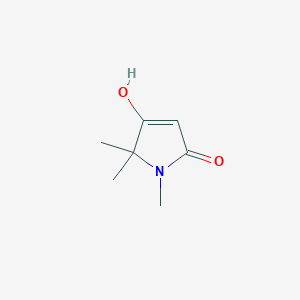
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
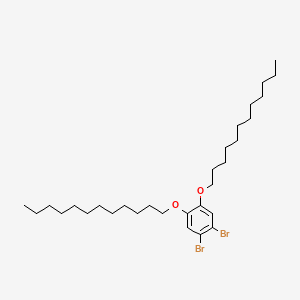
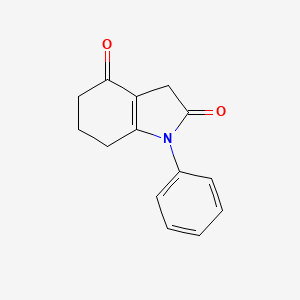


![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

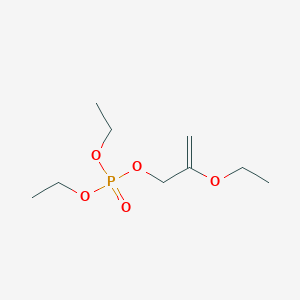
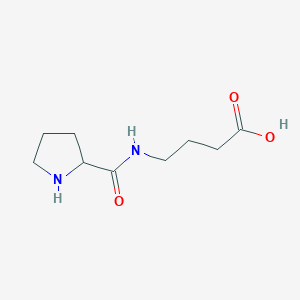
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
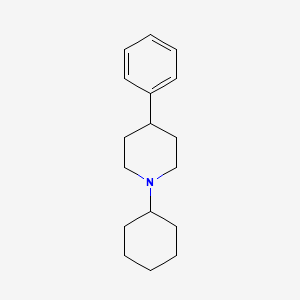
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)
